[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate
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Overview
Description
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: is an organic compound that features a difluoromethyl group and two methoxy groups attached to a phenyl ring, with an acetate group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes . The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and process optimization techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: can be compared with other similar compounds such as:
[4-(Trifluoromethyl)-2,6-dimethoxyphenyl] acetate: The trifluoromethyl group provides different electronic and steric effects compared to the difluoromethyl group.
[4-(Methyl)-2,6-dimethoxyphenyl] acetate: The absence of fluorine atoms results in different chemical reactivity and biological activity.
[4-(Difluoromethyl)-2,6-dimethoxyphenyl] propionate: The propionate group offers different physicochemical properties compared to the acetate group
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.
Properties
Molecular Formula |
C11H12F2O4 |
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Molecular Weight |
246.21 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C11H12F2O4/c1-6(14)17-10-8(15-2)4-7(11(12)13)5-9(10)16-3/h4-5,11H,1-3H3 |
InChI Key |
VQRAVFSNFMKRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(F)F)OC |
Origin of Product |
United States |
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